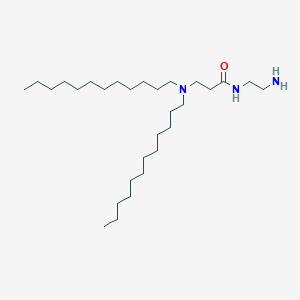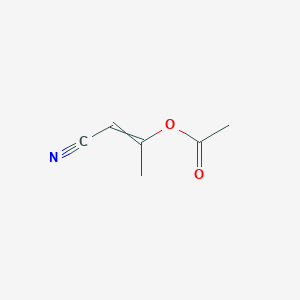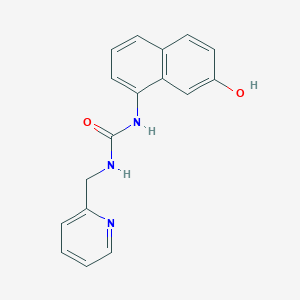
Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial processes. The unique structure of this compound, featuring both naphthalene and pyridine moieties, suggests potential for interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” typically involves the reaction of 7-hydroxy-1-naphthylamine with 2-pyridinylmethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
化学反应分析
Types of Reactions
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a probe for studying biological pathways.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene and pyridine moieties suggests potential interactions with aromatic binding sites or metal ions.
相似化合物的比较
Similar Compounds
- Urea, N-(1-naphthalenyl)-N’-(2-pyridinylmethyl)-
- Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(3-pyridinylmethyl)-
- Urea, N-(7-hydroxy-2-naphthalenyl)-N’-(2-pyridinylmethyl)-
Uniqueness
The unique combination of the 7-hydroxy-1-naphthalenyl and 2-pyridinylmethyl groups in “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the specific electronic and steric effects of the substituents, which influence the compound’s reactivity and interactions with biological targets.
属性
CAS 编号 |
648420-41-1 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC 名称 |
1-(7-hydroxynaphthalen-1-yl)-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C17H15N3O2/c21-14-8-7-12-4-3-6-16(15(12)10-14)20-17(22)19-11-13-5-1-2-9-18-13/h1-10,21H,11H2,(H2,19,20,22) |
InChI 键 |
VHRGVUOAGYTMFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
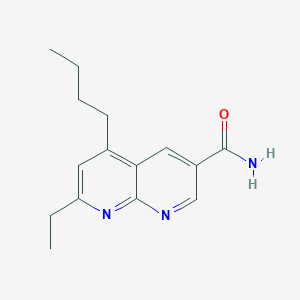
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)

![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
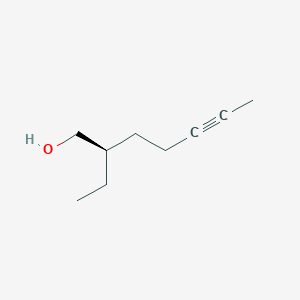
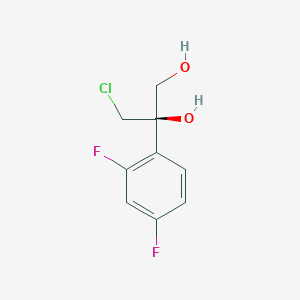
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)
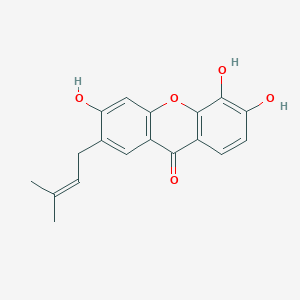
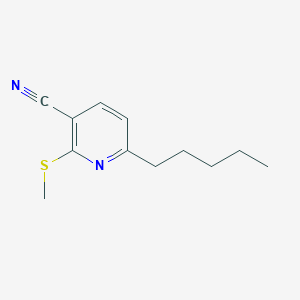
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
